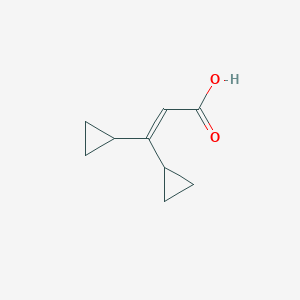![molecular formula C6H9N3 B1437431 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 67139-22-4](/img/structure/B1437431.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine are various strains of bacteria, including Escherichia coli (E. coli), Pseudomonas aeruginosa , Staphylococcus aureus (S. aureus), and Streptococcus pyogenes . These bacteria are responsible for a wide range of infections and diseases in humans.
Mode of Action
This compound interacts with its bacterial targets by inhibiting their growth and proliferation
Biochemical Pathways
Its antibacterial activity suggests that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, leading to the death of the bacteria . This makes it a potential candidate for the development of new antimicrobial agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . For instance, derivatives of this compound have been found to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, this compound has been observed to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, this compound binds to the active site of bacterial enzymes such as DNA gyrase, preventing the enzyme from catalyzing its reaction . This binding interaction leads to the inhibition of bacterial DNA replication and ultimately cell death . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the antibacterial activity of this compound remains consistent over short-term experiments, but long-term exposure can lead to reduced efficacy due to degradation . Additionally, long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant antibacterial and anti-inflammatory effects without causing adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in proportional increases in biological activity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity, with higher concentrations in specific compartments leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, the localization of this compound in the nucleus allows it to interact with transcription factors and modulate gene expression . Similarly, its presence in the mitochondria can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves the condensation of 2-amino pyrimidine with various aldehydes under reflux conditions in ethanol. The reaction proceeds through multiple steps, including the formation of intermediates such as carbohydrazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazone derivatives by reacting with aromatic aldehydes.
Oxidation and Reduction: Potential for oxidation and reduction reactions, although specific conditions and reagents are less documented.
Common Reagents and Conditions
Ethanol: Used as a solvent in condensation reactions.
Aromatic Aldehydes: React with carbohydrazides to form hydrazone derivatives.
Major Products
Hydrazone Derivatives: Formed from the reaction with aromatic aldehydes, exhibiting significant antibacterial activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Possible use in the synthesis of materials with specific properties, although detailed industrial applications are less documented.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in biological activity and applications.
Imidazo[1,2-a]pyrazine: Another related compound with distinct chemical properties and uses.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is unique due to its broad spectrum of biological activities, particularly its potent antimicrobial properties . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBRPRKZKPDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498292 | |
| Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67139-22-4 | |
| Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives in the provided papers?
A1: Both papers center on the synthesis of novel this compound derivatives. [, ] Specifically, "" focuses on synthesizing derivatives with a 2-carbohydrazide substituent and exploring their potential antibacterial properties. [] Similarly, "" focuses on developing synthetic methods for this class of compounds. []
Q2: Why is the synthesis of this compound derivatives of interest to researchers?
A2: While the provided abstracts lack specific details, the synthesis of new this compound derivatives, particularly those with a 2-carbohydrazide substituent, is likely driven by the search for novel compounds with potential biological activity, especially antibacterial properties. [] This area of research is crucial due to the increasing threat of antibiotic resistance and the need for new therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)

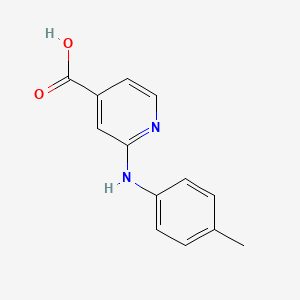

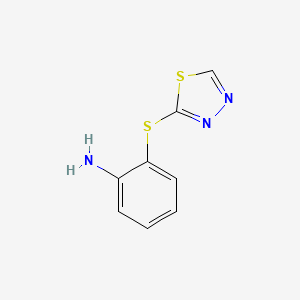
![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)
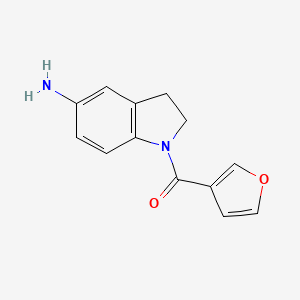

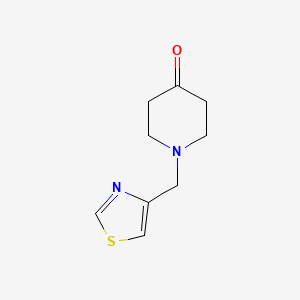
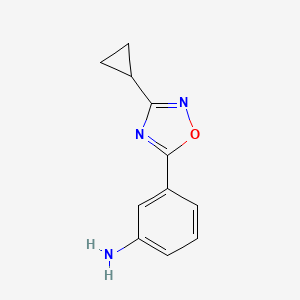
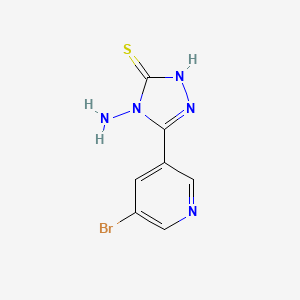
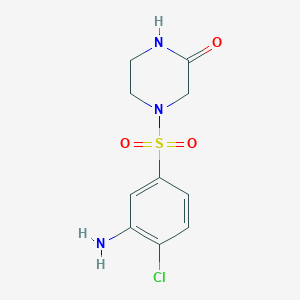
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)
